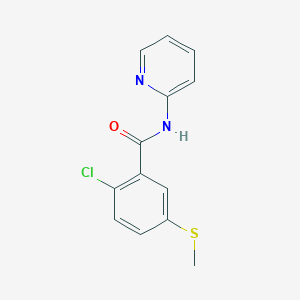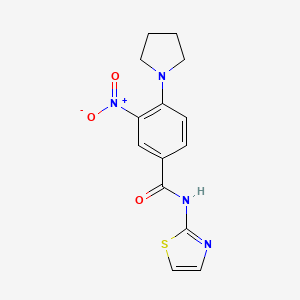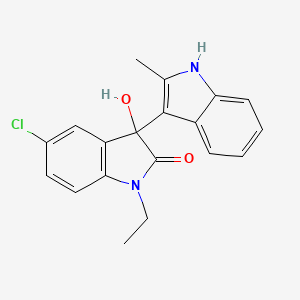
N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoindoline derivatives and has been found to exhibit potential pharmacological properties.
Wirkmechanismus
N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes such as COX-2 and LOX, which are involved in the inflammatory response. The compound also inhibits the expression of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and anticancer activities. The compound inhibits the activity of various enzymes such as COX-2 and LOX, which are involved in the inflammatory response. It also inhibits the expression of various pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is its potential pharmacological properties such as anti-inflammatory, analgesic, and anticancer activities. The compound has been extensively studied for its role in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One of the directions is to investigate the structure-activity relationship (SAR) of the compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and safety. Additionally, future research can focus on the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Finally, the compound can be further studied for its potential role in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound exhibits potential pharmacological properties such as anti-inflammatory, analgesic, and anticancer activities. The synthesis method involves the reaction of 2-chlorobenzylamine with 1,3-dioxo-2-propyl-isoindoline-5-carboxylic acid in the presence of a coupling agent and a catalyst. Future research can focus on investigating the SAR of the compound, studying its pharmacokinetics and pharmacodynamics in vivo, developing novel drug delivery systems, and exploring its potential role in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit potential pharmacological properties such as anti-inflammatory, analgesic, and anticancer activities. It has been extensively studied for its role in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. The compound has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,3-dioxo-2-propylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-9-22-18(24)14-8-7-12(10-15(14)19(22)25)17(23)21-11-13-5-3-4-6-16(13)20/h3-8,10H,2,9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVWXYJAAAMDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4405170.png)
![1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405179.png)



![1-(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4405213.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dimethylacetamide](/img/structure/B4405220.png)

![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)
![2-[2-(4-methyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405234.png)


![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)